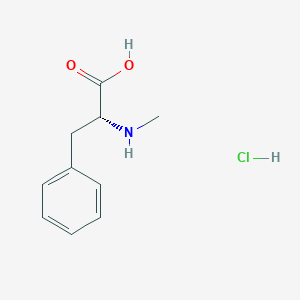

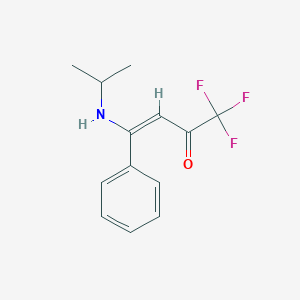

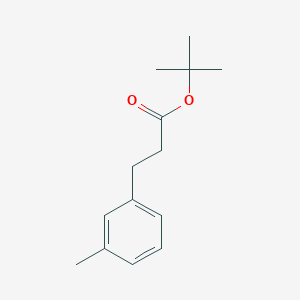

![molecular formula C16H21NO2 B6333195 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid CAS No. 1480538-26-8](/img/structure/B6333195.png)

2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for 2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride, a related compound, is 1S/C9H15NO2.ClH/c11-8(12)7-5-10-6-9(7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of 2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride, a related compound, is a white solid . Its molecular weight is 205.68 .Applications De Recherche Scientifique

Synthesis and Anticonvulsant Evaluation

One study focused on the synthesis of spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid. These compounds, including spiro[4.6]undecane-2-carboxylic acid, were evaluated for their anticonvulsant activity. The research aimed to understand the role of the carboxylic acid group in valproic acid by testing carbocyclic spiranes known to resist metabolic alteration. The study found that spiro[4.6]undecane-2-carboxylic acid displayed significant anticonvulsant activity in certain evaluations, although it did not provide adequate protection against maximal electroshock seizures in mice (Scott et al., 1985).

Bulky Proline Analogues Synthesis

Another research explored the synthesis of unnatural amino acids, such as spiro[4.n]-2-aza-alkan-carboxylic acids, which are considered bulky proline analogues with increased lipophilicity. These compounds are synthesized from cyclic nitriles via alkylation with bromoacetaldehyde acetals, reduction to the corresponding amine, cyclisation to the imine, and subsequent Strecker synthesis (Teetz & Gaul, 1984).

Spiroheterocyclic Naphthenes as Azo Dyes

Research on spiroheterocyclic system led to the synthesis of novel azo dyes through diazotization of 4-amino benzene-4'-(substituted heterocyclo) sulphonamide derivatives and coupling with 1-oxa-4-thia-spiro[4,4]nonan-2-one. These compounds were tested for antimicrobial activity, demonstrating the potential of spiroheterocyclic compounds in developing new antimicrobial agents (Awad et al., 2007).

Ring Opening Reactions and Novel Syntheses

A study on ring opening reactions of 6-oxo-substituted spiro-pyrrolidinediones led to the synthesis of 4-substituted-1,5-dihydro-3-hydroxy-2-oxo-1,5-diphenyl-2H-pyrroles, showcasing the chemical versatility of spiro compounds in organic synthesis (Emerson et al., 1998).

Safety and Hazards

The safety information for 2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride, a related compound, is available in its Material Safety Data Sheet (MSDS) . For specific safety and hazard information about 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid, it would be best to refer to its specific MSDS or consult with a chemical safety expert.

Propriétés

IUPAC Name |

2-benzyl-2-azaspiro[4.4]nonane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-15(19)14-11-17(10-13-6-2-1-3-7-13)12-16(14)8-4-5-9-16/h1-3,6-7,14H,4-5,8-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMRJOTVUFHYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

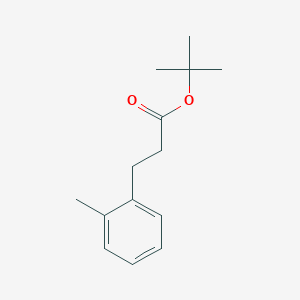

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)

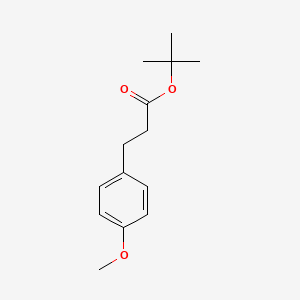

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)